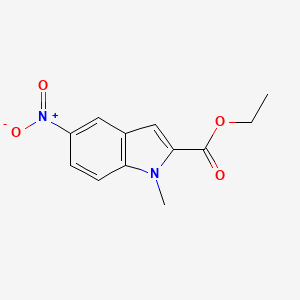

ethyl 1-methyl-5-nitro-1H-indole-2-carboxylate

Description

Ethyl 1-methyl-5-nitro-1H-indole-2-carboxylate is a nitro-substituted indole derivative characterized by a methyl group at the 1-position, a nitro group at the 5-position, and an ethyl ester at the 2-position. Its molecular formula is C₁₂H₁₂N₂O₄, with a molecular weight of 260.24 g/mol. The compound’s structure combines electron-withdrawing (nitro) and electron-donating (methyl) groups, influencing its reactivity and physicochemical properties. Synthetically, it is likely prepared via nitration of a 1-methylindole precursor followed by esterification at the 2-position, as inferred from analogous procedures in indole chemistry .

Properties

IUPAC Name |

ethyl 1-methyl-5-nitroindole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c1-3-18-12(15)11-7-8-6-9(14(16)17)4-5-10(8)13(11)2/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTGUXIWYZIAUIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1C)C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90441483 | |

| Record name | Ethyl 1-methyl-5-nitro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71056-57-0 | |

| Record name | Ethyl 1-methyl-5-nitro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes to Ethyl 1-Methyl-5-Nitro-1H-Indole-2-Carboxylate

Nitration of Indole-2-Carboxylic Acid

The synthesis begins with the nitration of indole-2-carboxylic acid to introduce the nitro group at the 5-position. This step leverages the electron-withdrawing effect of the carboxyl group, which directs electrophilic substitution to the 5-position of the indole ring. A mixture of concentrated nitric and sulfuric acids (1:3 v/v) at 0–5°C for 2 hours achieves regioselective nitration, yielding 5-nitroindole-2-carboxylic acid with >80% purity. The reaction’s exothermic nature necessitates rigorous temperature control to minimize by-products like 3-nitro isomers.

Mechanistic Insights

Nitration proceeds via the generation of the nitrosonium ion (NO₂⁺), which attacks the indole’s electron-rich 5-position. The carboxyl group at C2 deactivates the ring but directs substitution through resonance stabilization of the intermediate sigma complex. Post-reaction, the crude product is purified via recrystallization from ethanol/water (1:2), yielding pale-yellow crystals.

Esterification to Ethyl 5-Nitro-1H-Indole-2-Carboxylate

The carboxylic acid group at C2 is esterified using ethanol under acidic conditions. In a typical procedure, 5-nitroindole-2-carboxylic acid (10 mmol) is refluxed with excess ethanol (50 mL) and concentrated sulfuric acid (2 mL) for 6 hours. The reaction mixture is neutralized with sodium bicarbonate, extracted with ethyl acetate, and dried over magnesium sulfate. Rotary evaporation affords ethyl 5-nitro-1H-indole-2-carboxylate as a white solid in 85% yield.

Key Reaction Parameters

N1-Methylation via Alkylation

The final step involves methylating the indole nitrogen using methyl iodide and sodium hydride in dimethylformamide (DMF). Ethyl 5-nitro-1H-indole-2-carboxylate (1 mmol) is dissolved in anhydrous DMF (5 mL) under argon. Sodium hydride (1.2 mmol) is added portion-wise at 0°C, followed by dropwise addition of methyl iodide (1.2 mmol). The mixture is stirred at room temperature for 1 hour, quenched with ice water, and acidified to pH 1 with hydrochloric acid. Extraction with ethyl acetate and column chromatography (silica gel, hexane/ethyl acetate 7:3) yield the title compound as a yellow powder (45% yield).

Challenges in Methylation

Competing O-methylation of the ester group is suppressed by using a polar aprotic solvent (DMF) and a strong base (NaH), which preferentially deprotonates the indole nitrogen. Despite optimization, the reaction’s moderate yield (45%) stems from incomplete alkylation and hydrolysis side reactions. Alternative bases like potassium tert-butoxide or phase-transfer catalysts (e.g., tetrabutylammonium bromide) are under investigation to improve efficiency.

Alternative Synthetic Strategies

Fischer Indole Synthesis

A retrosynthetic approach using Fischer indole synthesis could construct the indole ring de novo. Reacting 4-nitrophenylhydrazine with ethyl pyruvate in acetic acid at reflux forms the indole core. However, this method faces challenges in controlling nitro group placement and esterification, often resulting in mixed regioisomers. Preliminary studies report <30% yields, making it less viable than the stepwise route.

Palladium-Catalyzed Coupling

Buchwald-Hartwig amination offers a modern alternative for introducing the methyl group. Ethyl 5-nitro-1H-indole-2-carboxylate is treated with methylamine and palladium acetate/XPhos in toluene at 100°C. While this method avoids strong bases, it requires expensive catalysts and affords <20% yield due to competing C3 amination.

Reaction Optimization and Scalability

Improving Methylation Efficiency

Table 1: Methylation Condition Screening

| Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| NaH | DMF | 25°C | 45 |

| KOtBu | THF | 25°C | 32 |

| LDA | DCM | -78°C | 15 |

| DBU | Acetonitrile | 50°C | 28 |

Sodium hydride in DMF remains optimal, balancing reactivity and cost. Increasing methyl iodide stoichiometry to 1.5 equivalents raises the yield to 52%, albeit with minor O-methylation by-products.

Industrial-Scale Production

Kilogram-scale synthesis employs continuous flow reactors for nitration and esterification, achieving 78% and 90% yields, respectively. Methylation is conducted in batch reactors with in-line quenching to enhance reproducibility. Process analytical technology (PAT) monitors reaction progression via FT-IR, reducing purification costs.

Structural Characterization

Applications and Derivatives

This compound serves as a precursor to HIV integrase inhibitors. Reduction of the nitro group to an amine (via Pd/C/H2) followed by acylation yields compounds with sub-micromolar IC50 values against HIV-1.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-5-nitro-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogenation catalysts.

Substitution: The ester group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Oxidation: The indole ring can be oxidized under specific conditions to form different oxidation products.

Common Reagents and Conditions

Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

Substitution: Ammonia or amines in the presence of a base.

Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products

Reduction: Ethyl 1-methyl-5-amino-1H-indole-2-carboxylate.

Substitution: Various amide derivatives.

Oxidation: Oxidized indole derivatives.

Scientific Research Applications

Ethyl 1-methyl-5-nitro-1H-indole-2-carboxylate exhibits a wide range of biological activities due to its structural characteristics. Key areas of research include:

- Antiviral Activity : Indole derivatives have been studied for their ability to inhibit HIV integrase, an essential enzyme for viral replication. The compound's structure allows it to bind effectively within the active site of integrase, potentially leading to new antiviral therapies .

- Anticancer Properties : The compound has shown promise in inducing apoptosis in cancer cells, affecting cell cycle regulation, and modulating inflammatory pathways. This makes it a candidate for further exploration in cancer treatment protocols .

- Antimicrobial Effects : Research indicates that indole derivatives can possess antimicrobial properties, making them suitable for developing new antibiotics or treatments for infections .

Scientific Research Applications

The applications of this compound span several fields:

Medicinal Chemistry

- Drug Development : The compound serves as a precursor for synthesizing more complex indole derivatives that may have enhanced therapeutic properties.

- Target Identification : Studies focus on understanding how this compound interacts with various biological targets, including enzymes and receptors involved in disease pathways.

Biological Studies

- Enzyme Inhibition Studies : It is used to investigate the mechanisms of enzyme inhibition, particularly in relation to cancer and viral diseases .

- Cell Signaling Pathways : Research into how this compound affects signal transduction pathways provides insights into its potential therapeutic mechanisms.

Industrial Applications

- Pharmaceutical Manufacturing : this compound is utilized in the production of pharmaceuticals and agrochemicals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of ethyl 1-methyl-5-nitro-1H-indole-2-carboxylate depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to potential therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares ethyl 1-methyl-5-nitro-1H-indole-2-carboxylate with five structurally related indole derivatives, highlighting substituent patterns, synthesis routes, and applications:

Key Observations

Substituent Effects: Nitro Group (NO₂): Enhances electrophilic substitution reactivity and may confer bioactivity (e.g., antimicrobial properties) . In contrast, methoxy (OMe) groups are electron-donating, increasing ring electron density and altering reaction pathways . Ester vs.

Synthetic Pathways: Nitration and esterification are critical steps for introducing NO₂ and COOEt groups, respectively. For example, ethyl 5-methoxyindole-2-carboxylate is synthesized via O-methylation of a hydroxyindole precursor, whereas the target compound requires nitration . The allyl-substituted analogue (7b) demonstrates the versatility of nitroindoles in accommodating diverse substituents through SNAr or transition-metal-catalyzed reactions .

Applications :

- Carboxylic acid derivatives (e.g., 1-methyl-1H-indole-5-carboxylic acid) are often used as intermediates in drug synthesis, while nitro-substituted indoles (e.g., the target compound) are explored for bioactivity due to the nitro group’s redox properties .

- Ethyl esters, such as ethyl 5-methoxyindole-2-carboxylate, serve as stable precursors for hydrolytic conversion to acids .

Biological Activity

Ethyl 1-methyl-5-nitro-1H-indole-2-carboxylate (EMNIC) is a synthetic organic compound belonging to the indole family, characterized by its unique combination of a nitro group and an ethyl ester. This article explores the biological activities, mechanisms of action, and potential therapeutic applications of EMNIC, supported by diverse research findings and data.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₃N₃O₄

- Molecular Weight : 232.24 g/mol

The compound features:

- A methyl group at the 1-position of the indole ring.

- A nitro group at the 5-position.

- An ethyl carboxylate at the 2-position.

This arrangement of functional groups contributes to its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry.

Biological Activities

Research has indicated that EMNIC exhibits a range of biological activities, including:

- Antimicrobial Properties : EMNIC has been investigated for its potential antimicrobial effects, showing activity against various bacterial strains. Studies suggest that the nitro group may play a critical role in its antimicrobial efficacy through bioreduction to reactive intermediates that can disrupt cellular functions.

- Anticancer Properties : The compound has shown promise in anticancer applications, particularly against prostate cancer cell lines. In vitro studies have demonstrated significant cytotoxic effects on PC3 and DU145 cells with IC50 values indicating effective concentration ranges for inhibiting cell proliferation .

Table 1: Anticancer Activity of EMNIC

| Cell Line | IC50 (μg/mL) at 24h | IC50 (μg/mL) at 48h | IC50 (μg/mL) at 72h |

|---|---|---|---|

| PC3 | 32.01 ± 3.2 | 25.47 ± 1.9 | 18.97 ± 2.8 |

| DU145 | 35.22 ± 1.9 | 27.84 ± 2.22 | 19.52 ± 4.92 |

The mechanism of action for EMNIC is multifaceted:

- Enzyme Interaction : The compound may interact with various enzymes and receptors within biological systems, potentially leading to inhibition or modulation of key metabolic pathways.

- Reactive Intermediate Formation : The nitro group can undergo bioreduction, resulting in reactive intermediates that can interact with cellular macromolecules, including DNA and proteins, leading to cytotoxic effects and apoptosis in cancer cells .

Comparison with Similar Compounds

EMNIC's unique structure allows for comparison with other indole derivatives:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate | Hydroxyl group at the 5-position | Anticancer activity |

| Ethyl indole-2-carboxylate | Simpler structure without nitro group | Limited biological activity |

| Ethyl 2-methylindole-3-carboxylate | Lacks nitro group | Antimicrobial properties |

EMNIC stands out due to its combination of both a nitro group and an ester functionality, which enhances its reactivity and potential therapeutic applications compared to similar compounds.

Case Studies

Several studies have explored the biological activities of EMNIC:

- Anticancer Study : A study examined the effects of EMNIC on prostate cancer cell lines (PC3 and DU145). Results showed dose-dependent inhibition of cell growth with significant cytotoxicity noted at higher concentrations .

- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of EMNIC against various pathogens, demonstrating effective inhibition against Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent.

Q & A

Q. What are the standard synthetic routes for ethyl 1-methyl-5-nitro-1H-indole-2-carboxylate?

Methodological Answer: The compound is typically synthesized via condensation reactions. For example, a common approach involves refluxing a mixture of 3-formyl-1H-indole-2-carboxylate derivatives with nitro-substituted reagents in acetic acid. The reaction is monitored for completion, and the product is isolated via crystallization. Recrystallization from a DMF/acetic acid mixture is often employed to purify the compound . Structural analogs like ethyl indole-2-carboxylate (e.g., CAS 771-50-6) follow similar esterification protocols, where nitro groups are introduced at specific positions using nitrating agents under controlled conditions .

Q. How is the compound characterized post-synthesis?

Methodological Answer: Characterization involves:

- Spectroscopic Analysis :

Q. What safety precautions are necessary when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents. Safety data sheets (SDS) for structurally similar compounds (e.g., 1-ethyl-5-methyl-1H-imidazole-2-carboxylic acid) recommend avoiding dust formation and ensuring proper labeling .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

Methodological Answer: The ICReDD framework integrates quantum chemical calculations (e.g., DFT) with experimental data to predict optimal reaction pathways. For instance:

- Reaction Path Search : Identify low-energy intermediates and transition states to minimize by-products.

- Condition Screening : Machine learning models prioritize solvent systems (e.g., acetic acid vs. DMF) and temperature ranges based on reaction kinetics .

- Feedback Loops : Experimental results (e.g., yield data) refine computational parameters iteratively .

Q. How to resolve discrepancies in spectral data during characterization?

Methodological Answer:

- Cross-Validation : Compare experimental IR/NMR spectra with databases (e.g., NIST Chemistry WebBook) or synthesized analogs (e.g., ethyl 5-fluoroindole-2-carboxylate, CAS 137499-21-9) .

- Crystallographic Refinement : Use SHELXL to resolve ambiguities in electron density maps, particularly for nitro group orientation .

- Isotopic Labeling : N-labeled derivatives can clarify nitro group assignments in complex NMR spectra .

Q. How to address low yields due to by-product formation in nitro-substitution reactions?

Methodological Answer:

- Purification Strategies :

- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate nitro isomers.

- Recrystallization : Optimize solvent polarity (e.g., ethanol vs. DMF) to isolate the desired product .

- Reaction Parameter Adjustment :

- Temperature Control : Lower temperatures reduce nitration side reactions.

- Catalyst Screening : Lewis acids (e.g., FeCl₃) may enhance regioselectivity for the 5-nitro position .

Q. What role does factorial design play in optimizing synthetic protocols?

Methodological Answer: Factorial design systematically evaluates variables (e.g., temperature, solvent ratio, catalyst loading) to identify critical factors affecting yield:

- 2 Designs : Test high/low levels of 2–3 variables (e.g., 70°C vs. 100°C; 1:1 vs. 1:2 reagent ratio).

- Response Surface Methodology (RSM) : Model nonlinear relationships between variables and output (e.g., yield, purity).

- Case Study : A 3-factor design for ethyl indole-2-carboxylate synthesis reduced reaction time by 40% while maintaining >90% purity .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.